N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylhexanamide
Description
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylhexanamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system substituted with an acetyl group, a methyl group, and a phenylhexanamide moiety
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylhexanamide |
InChI |
InChI=1S/C24H30N2O2/c1-4-5-7-16-24(28)26(20-12-8-6-9-13-20)23-17-18(2)25(19(3)27)22-15-11-10-14-21(22)23/h6,8-15,18,23H,4-5,7,16-17H2,1-3H3 |
InChI Key |
UZEZKZQHABKVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylhexanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the acetyl and methyl groups. The final step involves the coupling of the quinoline derivative with phenylhexanamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The choice of reagents, catalysts, and reaction conditions is critical to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenyl-2-thiophenecarboxamide
- N-(1-acetyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylheptanamide
Uniqueness
N-(1-acetyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylhexanamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the phenylhexanamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
